benzyl 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate
Description
Benzyl 2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetate is a sulfur-containing heterocyclic compound characterized by a benzothiadiazine core substituted with a chlorine atom at position 7 and a benzyl ester group via a sulfanylacetate linker. Its molecular formula is C₁₆H₁₃ClN₂O₄S₂, with a molecular weight of 412.87 g/mol (inferred from structural analogs in ).
Properties
IUPAC Name |
benzyl 2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c17-12-6-7-13-14(8-12)25(21,22)19-16(18-13)24-10-15(20)23-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHHJYYUGKVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of benzyl 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate involves several steps. One common method includes the reaction of 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine with benzyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Benzyl 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Antidiabetic Applications
Benzothiadiazine derivatives, including the compound , have been identified as potent inhibitors of aldose reductase 2 (ALR2), an enzyme implicated in diabetic complications such as diabetic peripheral neuropathy (DPN).
Case Study: Aldose Reductase Inhibition
In a study published in Diabetes, several benzothiadiazine derivatives were synthesized and evaluated for their inhibitory effects on ALR2. Among these, compounds demonstrated significant potency with low cytotoxicity against human-derived neuroblastoma cells. The lead compound showed an IC50 value of 20.43 ± 3.7 μg/mL and effectively improved nerve conduction velocities in diabetic rat models, suggesting its potential as a therapeutic candidate for DPN .
Anticancer Properties
Recent research has highlighted the anticancer potential of benzothiadiazine derivatives through their action on mitochondrial respiratory complex II (CII). This complex is crucial for cellular metabolism and is often targeted in cancer therapy.
Case Study: Complex II Inhibition
A study investigated the structure-activity relationship of various benzothiadiazine derivatives concerning their ability to inhibit CII and their cytotoxic effects on cancer cells. Notably, one derivative exhibited an IC50 of 2.93 ± 0.07 μM against triple-negative breast cancer cells, demonstrating over double the potency compared to standard chemotherapeutics like 5-fluorouracil . The selectivity of these compounds towards malignant cells over non-malignant cells further underscores their therapeutic promise.
Synthesis and Structural Modifications
The synthesis of benzyl 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate typically involves multi-step reactions starting from readily available precursors. Modifications to the benzothiadiazine scaffold can enhance bioactivity and selectivity.
Synthesis Overview
The synthesis often involves:
- Formation of the benzothiadiazine core through cyclization reactions.
- Introduction of substituents at strategic positions to optimize biological activity.
Table: Summary of Key Studies on Benzothiadiazine Derivatives
Mechanism of Action
The mechanism of action of benzyl 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effect is attributed to its ability to inhibit certain enzymes involved in blood pressure regulation . The compound may also interact with ion channels and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Key Observations:
- Chlorine Substitution : The 7-Cl group in the target compound and MLS001236705 may enhance binding affinity in biological systems through hydrophobic and halogen-bonding interactions, absent in BG16052 and 896704-99-7 .
- Ester vs.
- Aromatic Substituents: MLS001236705’s 3,4-dimethoxyphenyl ethyl group introduces hydrogen bond donors/acceptors, possibly enhancing target specificity . Fluorine in BG16052 and 896704-99-7 may alter electronic properties and bioavailability .
Pharmacological and Physicochemical Properties
- Lipophilicity : The benzyl ester likely increases XlogP (~3.5) compared to MLS001236705 (3.2) and the free acid (estimated <2.0), favoring blood-brain barrier penetration .
- Metabolic Stability : Amide derivatives (e.g., MLS001236705) resist esterase cleavage, offering prolonged half-lives , whereas the benzyl ester may act as a prodrug, releasing active metabolites .
- Solubility : The free acid () has higher aqueous solubility, while benzyl and aryl amide derivatives require formulation aids for bioavailability .
Crystallographic Analysis
Crystal structures of analogs (e.g., 2-(benzothiazol-2-ylsulfanyl)acetic acid) reveal planar benzothiadiazine/benzothiazole cores stabilized by S–O and π-π interactions . The benzyl ester in the target compound may introduce steric hindrance, altering packing motifs and melting points. SHELX programs () are widely used for such analyses.
Biological Activity
Benzyl 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate is a compound derived from the benzothiadiazine family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiadiazine core, characterized by a sulfur atom and a chlorine substituent that enhances its reactivity. Its structure can be represented as follows:
Anticancer Activity
Benzothiadiazine derivatives have garnered attention for their anticancer properties. Recent studies indicate that compounds within this class exhibit selective cytotoxicity against various cancer cell lines. For instance, a study on halogenated benzothiadiazine derivatives demonstrated significant inhibition of mitochondrial complex II (CII), leading to enhanced cytotoxicity in triple-negative breast cancer cells with an IC50 of 2.93 μM, which is notably more potent than conventional agents like 5-fluorouracil .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Benzyl 2-[(7-chloro-1,1-dioxo-4H-benzothiadiazin-3-yl)sulfanyl]acetate | Triple-negative breast cancer | 2.93 | CII inhibition |
| Diazoxide | Various cancers | >15 | CII inhibition |
Anti-inflammatory Properties
In addition to anticancer effects, benzothiadiazine derivatives have shown anti-inflammatory properties. Research indicates that these compounds can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in vitro. This dual action suggests potential for treating conditions where inflammation plays a critical role in disease progression .
The mechanisms underlying the biological activity of benzyl 2-[(7-chloro-1,1-dioxo-4H-benzothiadiazin-3-yl)sulfanyl]acetate involve multiple pathways:
- Inhibition of Mitochondrial Complex II : This action leads to altered energy metabolism in cancer cells.
- Modulation of Signaling Pathways : Compounds have been shown to inhibit key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation in tumors .
- Cytokine Regulation : The ability to lower inflammatory cytokines suggests a mechanism that could be beneficial in both cancer therapy and chronic inflammatory conditions .
Study on Benzothiadiazine Derivatives
A significant study evaluated the structure-activity relationship (SAR) of various benzothiadiazine derivatives. The findings revealed that modifications at specific positions on the benzothiadiazine ring led to enhanced anticancer activity and selectivity against malignant cells compared to non-malignant cells .
Clinical Implications
The promising results from preclinical studies indicate that benzyl 2-[(7-chloro-1,1-dioxo-4H-benzothiadiazin-3-yl)sulfanyl]acetate could serve as a lead compound for further development into therapeutic agents targeting both cancer and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
